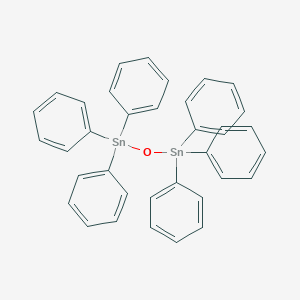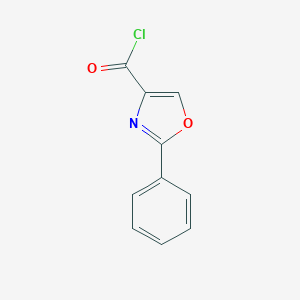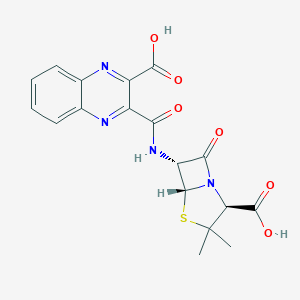![molecular formula C30H30N2O2 B075720 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole CAS No. 1552-47-2](/img/structure/B75720.png)
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole is a chemical compound that belongs to the family of benzoxazole derivatives. It has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Biochemische Und Physiologische Effekte
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole in lab experiments include its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole. One direction is to further study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use as an anti-tumor agent. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole is a complex process that involves several steps. The first step is the synthesis of 5-tert-butyl-2-(4-formylphenyl)benzoxazole, which is then reacted with 2-(5-tert-butylbenzoxazol-2-yl)acetic acid to form the intermediate product. This intermediate product is then reacted with 4-vinylphenylboronic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
1552-47-2 |
|---|---|
Produktname |
5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole |
Molekularformel |
C30H30N2O2 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
5-tert-butyl-2-[4-[(E)-2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethenyl]phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C30H30N2O2/c1-29(2,3)21-12-14-25-23(17-21)31-27(33-25)16-9-19-7-10-20(11-8-19)28-32-24-18-22(30(4,5)6)13-15-26(24)34-28/h7-18H,1-6H3/b16-9+ |
InChI-Schlüssel |
XHNZHISSLFRVLB-CXUHLZMHSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Andere CAS-Nummern |
1552-47-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



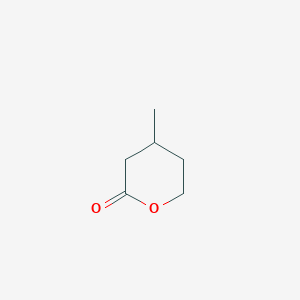
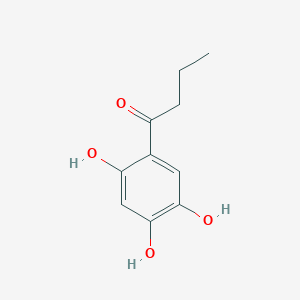
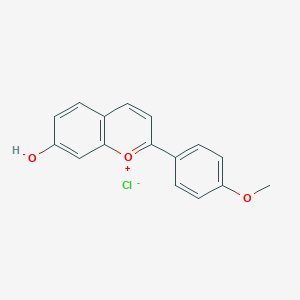
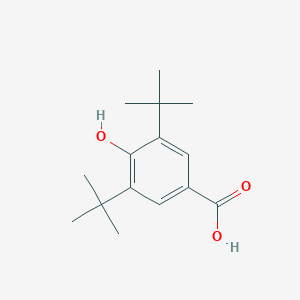
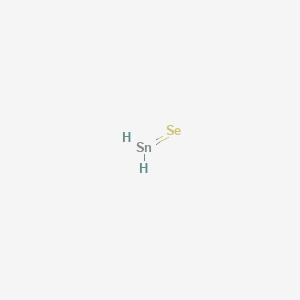
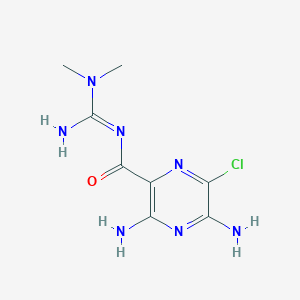
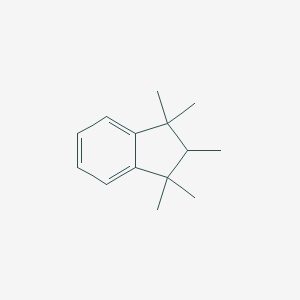
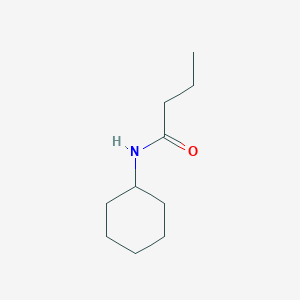
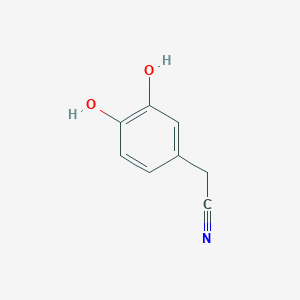
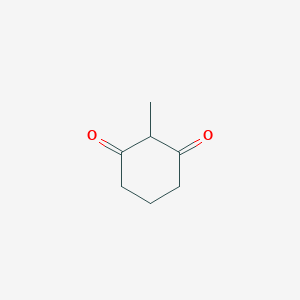
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
